1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene
Overview
Description
1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene is an aromatic compound characterized by the presence of a chloromethyl group, two methoxy groups, and a nitro group attached to a benzene ring.
Preparation Methods
The synthesis of 1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene typically involves the chloromethylation of 4,5-dimethoxy-2-nitrobenzene. One common method includes the use of chloromethyl methyl ether (CH3OCH2Cl) or chlorotrimethylsilane (C3H9ClSi) as chloromethylating agents, with a metallic chloride catalyst such as zinc chloride (ZnCl2) or stannic chloride (SnCl4) . The reaction is carried out under mild conditions in a solvent like dichloromethane (CH2Cl2) at low temperatures (5-10°C) to achieve high yields .
Industrial production methods may involve similar chloromethylation reactions but on a larger scale, with optimizations for cost-effectiveness and environmental safety. The use of environmentally friendly catalysts and solvents is often prioritized to minimize hazardous waste and improve sustainability .
Chemical Reactions Analysis
1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants such as iron (Fe) and hydrochloric acid (HCl).
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common reagents and conditions for these reactions include mild temperatures, appropriate solvents (e.g., ethanol, dichloromethane), and catalysts to facilitate the reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of polymers and resins with specific properties.
Medicinal Chemistry: It is investigated for its potential biological activities and as a precursor for drug development.
Chemical Research: The compound is used in studies involving electrophilic aromatic substitution reactions and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene in chemical reactions typically involves electrophilic aromatic substitution. The chloromethyl group acts as an electrophile, reacting with nucleophiles to form substituted products. The nitro group, being an electron-withdrawing group, influences the reactivity and orientation of the aromatic ring, directing substitutions to specific positions .
Comparison with Similar Compounds
Similar compounds to 1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene include:
1-(Chloromethyl)-4-methoxy-2-nitrobenzene: Lacks one methoxy group compared to the target compound.
1-(Chloromethyl)-2,4,5-trimethoxybenzene: Contains an additional methoxy group.
1-(Chloromethyl)-4,5-dimethoxybenzene: Lacks the nitro group.
Biological Activity
1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene, with the CAS number 15862-94-9, is a chemical compound that has garnered interest due to its potential biological activities. This article reviews its biological activity, including antimicrobial and anticancer properties, while also exploring its mechanisms of action and relevant research findings.
Chemical Structure and Properties
The compound features a chloromethyl group attached to a nitrobenzene ring that is further substituted with two methoxy groups. This unique structure may influence its reactivity and biological interactions.
Anticancer Activity
The anticancer potential of nitrobenzene derivatives has been a subject of investigation. Some studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of signaling pathways involved in cell survival.
Case Study:
A study on related compounds demonstrated that certain nitro-substituted benzene derivatives could inhibit the proliferation of human cancer cell lines, such as breast and prostate cancer cells. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death.
The biological activity of this compound can be explained through several proposed mechanisms:
- Reactive Oxygen Species Generation : The nitro group can undergo reduction in biological systems, leading to ROS production, which is known to damage cellular components and induce apoptosis.
- Enzyme Inhibition : The chloromethyl group may interact with enzymes involved in critical metabolic pathways, inhibiting their function and disrupting cell growth.
- DNA Interaction : Nitro compounds have been shown to intercalate DNA or form adducts, potentially leading to mutagenic effects.
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For example, modifications at the methoxy groups or the introduction of additional functional groups have been explored to improve antimicrobial potency and selectivity towards cancer cells.
Table 2: Summary of Research Findings
Properties
IUPAC Name |
1-(chloromethyl)-4,5-dimethoxy-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4/c1-14-8-3-6(5-10)7(11(12)13)4-9(8)15-2/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHNUGLFVZJARZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCl)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20541142 | |
Record name | 1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20541142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15862-94-9 | |
Record name | 1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20541142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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